N-(2-Chloro-6-methylphenyl)-N'-morpholin-4-ylurea
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Overview
Description
N-(2-Chloro-6-methylphenyl)-N’-morpholin-4-ylurea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a morpholine ring and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-N’-morpholin-4-ylurea typically involves the reaction of 2-chloro-6-methylaniline with morpholine and an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-methylphenyl)-N’-morpholin-4-ylurea can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(2-Chloro-6-methylphenyl)-N’-morpholin-4-ylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N’-morpholin-4-ylurea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-methyl-3-nitrobenzamide
Uniqueness
N-(2-Chloro-6-methylphenyl)-N’-morpholin-4-ylurea is unique due to the presence of both a morpholine ring and a chlorinated aromatic ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .
Properties
CAS No. |
88302-29-8 |
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Molecular Formula |
C12H16ClN3O2 |
Molecular Weight |
269.73 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-morpholin-4-ylurea |
InChI |
InChI=1S/C12H16ClN3O2/c1-9-3-2-4-10(13)11(9)14-12(17)15-16-5-7-18-8-6-16/h2-4H,5-8H2,1H3,(H2,14,15,17) |
InChI Key |
WTVXHSYXAJQPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NN2CCOCC2 |
Origin of Product |
United States |
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